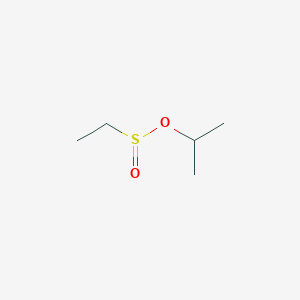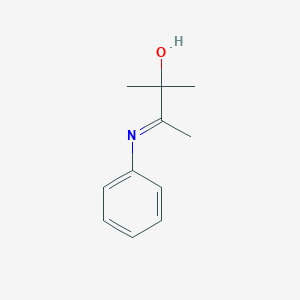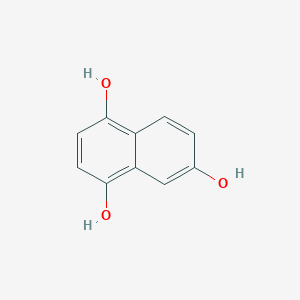
Naphthalene-1,4,6-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1,4,6-triol is an organic compound with the molecular formula C10H8O3 It is a derivative of naphthalene, characterized by the presence of three hydroxyl groups at the 1, 4, and 6 positions on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphthalene-1,4,6-triol can be synthesized through several methods. One common approach involves the hydroxylation of naphthalene derivatives using strong oxidizing agents. For instance, the oxidation of naphthalene with chromium trioxide in acetic acid can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. The use of vanadium oxide catalysts in the aerobic oxidation of naphthalene is a well-documented method . This process is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene-1,4,6-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, such as 1,4-naphthoquinone.
Reduction: Reduction reactions can convert it to dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Vanadium oxide for oxidation, palladium catalysts for substitution reactions.
Major Products:
Oxidation: 1,4-naphthoquinone.
Reduction: 1,4-dihydroxynaphthalene.
Substitution: Various substituted naphthalenes depending on the reagents used.
Applications De Recherche Scientifique
Naphthalene-1,4,6-triol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of naphthalene-1,4,6-triol involves its interaction with various molecular targets. Its hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. For example, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals . Additionally, its cytotoxic effects are linked to the generation of reactive oxygen species (ROS) and subsequent cellular damage .
Comparaison Avec Des Composés Similaires
Naphthalene-1,4,5-triol: Another triol derivative with hydroxyl groups at different positions.
Naphthalene-1,3,8-triol: Differently substituted naphthalene with distinct chemical properties.
Uniqueness: Naphthalene-1,4,6-triol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct reactivity and biological activity compared to other naphthalene triols. Its ability to undergo specific oxidation and reduction reactions makes it valuable in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
53589-65-4 |
|---|---|
Formule moléculaire |
C10H8O3 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
naphthalene-1,4,6-triol |
InChI |
InChI=1S/C10H8O3/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,11-13H |
Clé InChI |
YCAFCYKVEIHDQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2C=C1O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



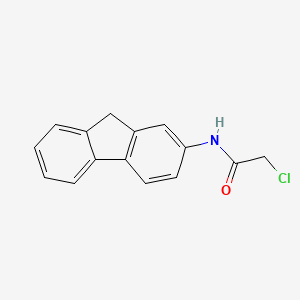

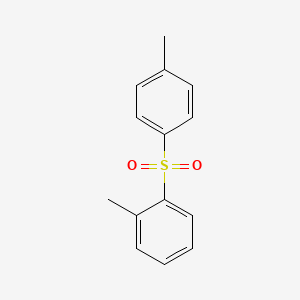
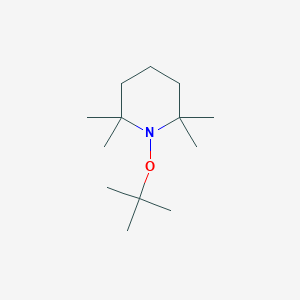
![1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one](/img/structure/B14650288.png)
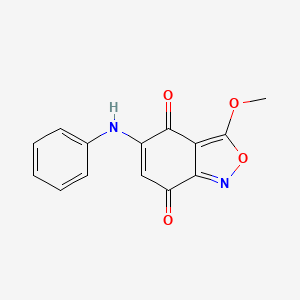

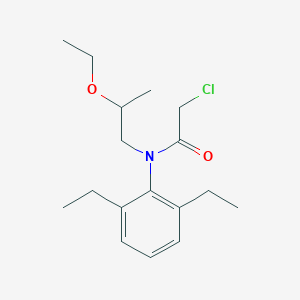

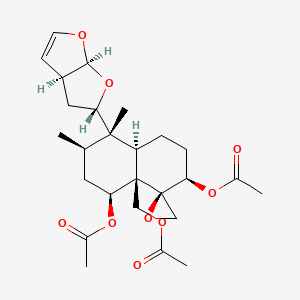
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-](/img/structure/B14650316.png)
